molecular formula C16H32N2O3 B14690686 N,N'-Dihexyl-3-oxapentanediamide CAS No. 32775-02-3

N,N'-Dihexyl-3-oxapentanediamide

Cat. No.: B14690686
CAS No.: 32775-02-3
M. Wt: 300.44 g/mol
InChI Key: SSMUIAPAVGHGIM-UHFFFAOYSA-N
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Description

N,N'-Dihexyl-3-oxapentanediamide (DHOPDA) is a diamide-type extractant developed for the solvent extraction of lanthanide and actinide elements . Research demonstrates that this compound and its analogues are effective in the extraction of various metal ions, including Eu³⁺, Am³⁺, Th⁴⁺, NpO₂⁺, and UO₂²⁺ . A significant characteristic of extraction systems using diglycolamide ligands like DHOPDA is their ability to function with minimal pH dependence for certain ions, simplifying the extraction process . These properties make it a compound of significant interest in the field of nuclear chemistry, particularly for the partitioning and mutual separation of minor actinides from high-level nuclear waste . The compound is part of the diglycolamide (DGA) family, which is known for its high efficiency in binding trivalent f-elements . This product is for research purposes only and is not intended for human use.

Properties

CAS No.

32775-02-3

Molecular Formula

C16H32N2O3

Molecular Weight

300.44 g/mol

IUPAC Name

N-hexyl-2-[2-(hexylamino)-2-oxoethoxy]acetamide

InChI

InChI=1S/C16H32N2O3/c1-3-5-7-9-11-17-15(19)13-21-14-16(20)18-12-10-8-6-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

SSMUIAPAVGHGIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)COCC(=O)NCCCCCC

Origin of Product

United States

Synthetic Methodologies for N,n Dihexyl 3 Oxapentanediamide and Analogues

Established Synthetic Pathways and Chemical Transformations of Diamide (B1670390) Extractants

The traditional and most established method for synthesizing N,N'-dialkyl-3-oxapentanediamides involves a two-step process. This pathway begins with the conversion of 3-oxapentanedioic acid (diglycolic acid) into its more reactive acid chloride derivative, diglycolyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diglycolyl chloride is then reacted with the corresponding secondary amine—in this case, dihexylamine—to form the desired N,N'-Dihexyl-3-oxapentanediamide. rsc.org This Schotten-Baumann approach is widely used but has drawbacks, including the use of moisture-sensitive reagents and the production of toxic by-products like sulfur dioxide (SO₂), carbon monoxide (CO), and hydrochloric acid (HCl). rsc.org

Another established route is the direct amidation of diglycolic acid with an amine. However, this method often requires coupling agents to facilitate the reaction, and historically, yields for diamides have been lower (20-40%) compared to monoamides (70-90%) produced under similar conditions. tandfonline.com The choice of pathway often involves a trade-off between yield, purity, and the complexity of the procedure. tandfonline.comresearchgate.net

Modified and Efficient Synthesis Approaches for Structurally Related Diglycolamides

One significant advancement is the use of propylphosphonic anhydride (B1165640) (T3P®) as a coupling agent. researchgate.net This reagent facilitates the direct, one-step synthesis of diglycolamides from diglycolic acid and an amine, helping to broaden the range of accessible DGA compounds. researchgate.net

A particularly innovative and green approach is the solvent-free melt-amidation reaction. rsc.orgrsc.org This method involves the direct coupling of diglycolic acid and a secondary amine under solvent-free conditions by heating the mixture. rsc.orgbohrium.com The process often begins by forming a dialkylammonium salt from the acid and amine, which is then heated under a flow of nitrogen gas to drive the amidation. rsc.orgrsc.org This technique has been successfully applied to synthesize a variety of DGAs, including this compound, with high yields (85–96%) and purities (88–96%) without requiring further purification. rsc.orgchemspeed.com The melt-amidation method is scalable and significantly reduces cost and processing time. rsc.org

The table below compares the traditional Schotten-Baumann approach with the modern solvent-free melt amidation method for DGA synthesis. rsc.org

FeatureSchotten-Baumann ApproachSolvent-Free Melt Amidation
Starting Materials Diglycolic acid, Thionyl/Oxalyl chloride, Secondary amineDiglycolic acid, Secondary amine
Key Steps 1. Pre-activation of acid to acid chloride2. AmidationDirect one-step amidation by heating
Solvents Requires anhydrous organic solventsSolvent-free
By-products Toxic gases (SO₂, CO, HCl)Water
Purification Tedious purification steps often neededNo post-reaction workup or purification
Yield/Purity Variable, can be lowerHigh yields (85-96%) and purities (88-96%)
Scalability Challenging due to sensitive reagentsDemonstrated scalability up to 200g

Supramolecular Chemistry and Self Assembly Phenomena

Mechanisms of Molecular Self-Assembly and Aggregation

Self-assembly is a process where molecules spontaneously form ordered structures. nih.gov For N,N'-Dihexyl-3-oxapentanediamide and similar molecules, this aggregation behavior is highly dependent on the surrounding chemical environment.

In non-polar organic solvents, this compound molecules organize into reverse micellar aggregates. iaea.org In these structures, the hydrophilic cores (amide and ether groups) are shielded from the non-polar solvent by the outward-facing hydrophobic hexyl chains. This behavior is typical for amphiphilic molecules in non-aqueous solutions. The formation of these aggregates is a key property, particularly in applications like solvent extraction, where they create microenvironments capable of sequestering specific ions or molecules. For instance, a related malonamide, DMDBTDMA, was found to form small, spherical aggregates composed of approximately 4 to 5 extractor molecules in dodecane. iaea.org

The choice of solvent or diluent significantly impacts the self-aggregation of this compound. The polarity, aromaticity, and hydrogen-bonding capabilities of the solvent dictate the strength of interactions between the solvent and the diamide (B1670390) molecules, which in turn affects the formation, size, and stability of the aggregates. rsc.orgresearchgate.net

For example, in the solvent extraction of Neptunium(V) using a similar compound, N,N'-dimethyl-N,N'-dihexyl-3-oxapentanediamide (DMDHOPDA), the extraction efficiency was nearly doubled when nitrobenzene (B124822) was used as the diluent compared to toluene. osti.gov This suggests that the more polar and aromatic nitrobenzene promotes a more favorable aggregation state for extraction. osti.gov Generally, aggregation is favored in non-polar aliphatic solvents and can be weaker in solvents like dichloromethane (B109758) or chloroform (B151607) where solute-solvent interactions are stronger. researchgate.netrsc.org The interplay between solvophobic (driving aggregation) and electrostatic forces governs the final assembled state. rsc.org

Table 1: Effect of Solvent on Extraction and Aggregation

CompoundSolvent/DiluentObservationReference
N,N'-dimethyl-N,N'-dihexyl-3-oxapentanediamide (DMDHOPDA)NitrobenzeneHigher extraction ratio (>90%) for Np(V) compared to toluene. osti.gov
N,N'-dimethyl-N,N'-dihexyl-3-oxapentanediamide (DMDHOPDA)TolueneLower extraction ratio for Np(V) than in nitrobenzene. osti.gov
Perylene Bisimides (PBI) - General ObservationNon-polar aliphatic solvents (e.g., n-hexane)Strong π-π stacking interactions and aggregation. rsc.org
Perylene Bisimides (PBI) - General ObservationDichloromethane, ChloroformWeakest binding and aggregation. rsc.org

Supramolecular assemblies are not static; they are dynamic systems where components can exchange and structures can rearrange. nih.govku.edu The rates of these dynamic processes are critical for the function of the assembly, such as in catalytic applications where guest molecules must be able to enter and leave a host structure. nih.gov The dynamic nature of these systems allows them to adapt and respond to changes in their environment, such as the introduction of a guest molecule. mdpi.com This can involve rapid exchanges of molecules on timescales from picoseconds to nanoseconds. ku.edu The study of these dynamics often involves techniques like time-dependent IR spectroscopy to track the evolution of molecular structures and interactions during the assembly process. nih.gov

Host-Guest Chemistry and Molecular Recognition Principles

Host-guest chemistry involves the formation of unique complexes between a larger host molecule and a smaller guest molecule or ion. mdpi.comthno.org this compound and its derivatives act as hosts, utilizing their specific structural features to bind guests.

The arrangement of oxygen atoms in the central ether group and the two amide carbonyl groups of this compound creates a binding pocket that is highly effective for coordinating with cations. These compounds show a marked selectivity for certain metal ions, particularly lanthanides and actinides. researchgate.net For instance, N,N'-dimethyl-N,N'-dihexyl-3-oxapentanediamide has been shown to successfully extract Neptunium(V) from aqueous solutions, forming complexes such as NpO₂(DMDHOPDA)⁺ and NpO₂(DMDHOPDA)₂⁺. osti.gov This specificity allows for the separation of different metal ions; for example, Np(V) can be selectively removed while Th⁴⁺, UO₂²⁺, and Am³⁺ remain in the organic phase. osti.gov The binding process is driven by the interaction between the positively charged metal ion and the electron-donating oxygen atoms of the diamide ligand.

Crystal Engineering and Ordered Supramolecular Structures

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In this context, molecules like this compound serve as fundamental components that can be programmed through their chemical functionalities to assemble in a predictable manner. The flexible ethereal linkage and the amide groups in this compound are key to its function in forming extended networks.

Tectons and Synthons in Crystal Formation

In the language of crystal engineering, a tecton is a molecular building block that contains the structural information for self-assembly. This compound is an excellent example of a tecton due to its inherent ability to form multiple, reliable intermolecular interactions. The key features that define it as a tecton are the hydrogen bond donor (N-H) and acceptor (C=O and the ether oxygen) sites.

The predictable patterns of intermolecular interactions between tectons are known as supramolecular synthons . These are robust structural motifs that guide the formation of the crystal lattice. While specific crystallographic data for this compound is not publicly available, the behavior of structurally related 3-oxapentanediamide derivatives provides significant insight into the synthons it is likely to form.

Table 1: Potential Supramolecular Synthons in this compound

Synthon Type Interacting Groups Resulting Motif
Amide-Amide Hydrogen Bond N-H···O=C Chains, Tapes, Sheets
C-H···O Interactions C-H (alkyl/backbone)···O=C 3D Network Linkages
C-H···O Interactions C-H (alkyl/backbone)···O (ether) 3D Network Linkages

Directed Assembly of Higher-Order Structures

The concept of directed assembly involves using the specific recognition features of tectons to guide the formation of more complex, higher-order supramolecular structures. The flexible nature and multiple binding sites of this compound make it a candidate for constructing such architectures.

The ability of 3-oxapentanediamide derivatives to act as ligands for metal ions is a key aspect of their directed assembly. The carbonyl and ether oxygen atoms can coordinate with metal centers, leading to the formation of metallo-supramolecular structures. This has been observed in the extraction of lanthanide ions by related diamides, which points to their strong and selective complexation abilities. researchgate.net By choosing appropriate metal ions with specific coordination geometries, it is possible to direct the assembly of this compound into discrete polynuclear complexes or extended coordination polymers.

Furthermore, the interplay between hydrogen bonding and coordination can lead to intricate multi-dimensional networks. For example, the primary amide-to-amide hydrogen-bonded chains could be cross-linked by metal coordination, resulting in robust 2D or 3D frameworks. The long hexyl chains would then occupy the space between these layers, potentially influencing the porosity and guest-binding properties of the resulting material.

The rational design of such systems relies on understanding the hierarchy of intermolecular forces. The strong amide-to-amide hydrogen bonds would likely form the primary structural motifs, which are then organized into a larger architecture by the weaker C-H···O and van der Waals interactions, or directed by the geometry of metal-ligand coordination. While specific examples for this compound are not documented in available literature, the principles of supramolecular chemistry strongly suggest its potential in the directed assembly of functional materials.

Advanced Spectroscopic and Analytical Methodologies in Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of N,N'-Dihexyl-3-oxapentanediamide, both as a free ligand and within metal complexes.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound. The spectra provide information on the chemical environment of each hydrogen and carbon atom, allowing for a complete assignment of the molecule's backbone and its N-alkyl substituents.

In a typical ¹H NMR spectrum, distinct signals would correspond to the protons of the hexyl chains (the terminal methyl group, the five methylene (B1212753) groups) and the protons of the diglycolamide backbone (the methylene groups adjacent to the nitrogen atoms and those adjacent to the ether oxygen). Due to hindered rotation around the amide C-N bond, the signals for the methylene groups attached to the nitrogen can sometimes appear as complex multiplets or even separate signals.

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbons, the ether-linked methylene carbons, the nitrogen-linked methylene carbons, and the six distinct carbons of the hexyl chains. The chemical shifts of the carbonyl carbon and the carbons adjacent to the nitrogen and oxygen atoms are particularly sensitive to complexation with metal ions. Upon coordination with a lanthanide or actinide ion, these signals typically shift downfield, indicating a change in the electronic environment due to the donation of electron density to the metal center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual values may vary.)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-168-172
O-CH₂ (ether)~3.769-72
N-CH₂ (amide)~4.268-70
N-CH₂ (hexyl)~3.3-3.448-51
Hexyl CH₂ chain~1.2-1.625-32
Terminal CH₃~0.9~14

Data compiled from general NMR principles and analysis of related structures.

While standard ¹H and ¹³C NMR confirm static structures, advanced NMR techniques are employed to study the dynamic processes in supramolecular systems involving this compound. Techniques such as 2D NMR (COSY, HSQC, HMBC) are crucial for unambiguous assignment of all proton and carbon signals, especially in complex systems.

Variable-temperature (VT) NMR studies can provide insights into the thermodynamics and kinetics of complexation, revealing information about ligand exchange rates and conformational changes in solution. Furthermore, advanced solid-state NMR techniques, such as ¹³C{¹⁴N} Rotational-Echo Double-Resonance (RESPDOR), can be used to probe the C-N covalent

X-ray Absorption Spectroscopy (EXAFS) and X-ray Crystallography

X-ray-based techniques are indispensable for the precise determination of the coordination environment and solid-state structures of this compound and its metal complexes.

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure around a specific element in a non-crystalline state, such as in solution. nih.gov This is particularly relevant for understanding the coordination of metal ions by this compound in solvent extraction systems.

Studies on the extraction of lanthanides from nitrate (B79036) media have utilized EXAFS to characterize the coordination environment of the extracted metal ions in the organic phase. nih.gov For lanthanide complexes, EXAFS data recorded at the L₃-edge of the lanthanides can reveal information about the number and type of coordinating atoms and their distances from the central metal ion. The Fourier transform of the EXAFS function provides a pseudo-radial distribution function, with peaks corresponding to different coordination shells. nih.gov For instance, the first shell often corresponds to the coordinating oxygen and nitrogen atoms from the ligands. nih.gov This technique allows for the determination of bond lengths, such as Ln-O and Ln-N, providing direct evidence of the coordination mode of ligands like this compound in the extracted complex.

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov This technique is crucial for definitively determining the molecular structure of this compound and the precise geometry of its metal complexes.

While a crystal structure for this compound itself was not found in the search results, structures of related diamide (B1670390) compounds have been reported. For example, the crystal structure of N,N,N',N'-tetracyclohexyl-3-oxapentanediamide reveals a C₂ symmetry with the axis passing through the ether oxygen atom. ciac.jl.cn Similarly, the structure of N,N'-dimethyl-N,N'-diphenyl-3-oxapentanediamide shows a zigzag chain for the backbone with two terminal methylphenyl amide groups. researchgate.netnih.gov

Table 3: Crystallographic Data for a Related Diamide Compound

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
N,N,N',N'-Tetracyclohexyl-3-oxapentanediamideMonoclinicC2/cMolecule has C₂ symmetry ciac.jl.cn
N,N'-Dimethyl-N,N'-diphenyl-3-oxapentanediamideMonoclinicP2₁/nZigzag chain backbone researchgate.netnih.gov

Dynamic Light Scattering (DLS) for Aggregation Studies

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. unchainedlabs.com It is particularly valuable for studying the aggregation behavior of this compound and its metal complexes in the organic phase during solvent extraction.

The formation of aggregates, such as reverse micelles, can significantly impact the extraction efficiency and can lead to the formation of a third phase. mdpi.com DLS works by measuring the fluctuations in the intensity of scattered light over time, which are caused by the Brownian motion of the particles. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. From these fluctuations, the hydrodynamic radius of the particles can be determined using the Stokes-Einstein equation. mdpi.com

DLS has been used to study the aggregation of other extractants, such as N,N-dioctyl-2-hydroxyacetamide (DOHyA), in n-dodecane. researchgate.net These studies can measure the average size of reverse micellar aggregates both before and after the extraction of metal ions, and as a function of factors like absorbed gamma dose. researchgate.net Such information is crucial for understanding the stability and performance of the solvent system. The technique is sensitive enough to detect the formation of aggregates and can provide insights into the conditions that promote or inhibit aggregation. diva-portal.orgnih.govresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Quantification in Extraction Studies

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. It plays a critical role in solvent extraction studies involving this compound by enabling the precise quantification of metal ion concentrations in both the aqueous and organic phases.

In a typical extraction experiment, the concentration of lanthanides or actinides in the aqueous phase before and after extraction is measured to determine the distribution ratio of the metal ions between the two phases. nih.gov ICP-MS is capable of detecting metals at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. This high sensitivity is essential for accurately determining extraction efficiencies, especially when working with microquantities of valuable or radioactive elements. researchgate.net

For analysis, samples are typically diluted in an acidic solution, and an internal standard may be added to correct for matrix effects. nih.gov The ability to accurately measure the concentrations of multiple elements simultaneously makes ICP-MS a powerful tool for studying the competitive extraction and separation of different metal ions by this compound. researchgate.net The data obtained from ICP-MS is fundamental for calculating key parameters in solvent extraction, such as distribution ratios and separation factors, which are used to evaluate the performance of the extractant.

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) for Speciation Studies

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive and selective analytical technique employed for the in-situ speciation of fluorescent metal ions, particularly certain lanthanides and actinides, at environmentally relevant concentrations. nih.gov This method provides detailed insights into the coordination chemistry of these metal ions, including the composition and symmetry of their first coordination shell, which is crucial for understanding their behavior in various chemical environments. hzdr.dehzdr.de Although direct TRLFS studies on this compound are not extensively documented in public literature, the principles of the technique and findings from studies on analogous diamide and ether-containing ligands offer a clear framework for its potential application in characterizing the complexes formed by this compound.

The core principle of TRLFS lies in the analysis of the fluorescence emission of a target ion following excitation by a short laser pulse. Two key pieces of information are typically extracted: the emission spectrum and the fluorescence decay lifetime. nih.gov The emission spectrum can reveal the presence of different chemical species and provide information about their coordination symmetry. hzdr.de The fluorescence lifetime (τ), which is the time it takes for the fluorescence intensity to decay to 1/e of its initial value, is particularly informative. For certain lanthanide and actinide ions, such as Europium(III) and Curium(III), the fluorescence lifetime is directly related to the number of quenching molecules, most notably water molecules, in the first coordination sphere of the metal ion. hzdr.de

The formation of an inner-sphere complex between a metal ion and a ligand like this compound typically displaces water molecules from the metal's hydration sphere. This displacement leads to a measurable increase in the fluorescence lifetime, providing direct evidence of complexation. semanticscholar.org By systematically varying experimental conditions such as pH, ligand concentration, and metal-to-ligand ratio, TRLFS can be used to determine the stoichiometry and stability of the formed complexes.

Detailed Research Findings from Analogous Systems

Studies on various diamide and polyether ligands complexed with lanthanides and actinides illustrate the utility of TRLFS. For instance, research on phenanthroline diamide ligands has demonstrated their effectiveness in complexing and separating trivalent actinides from lanthanides. nih.govrsc.org TRLFS, in conjunction with other spectroscopic techniques, has been instrumental in confirming the formation of 1:1 and 1:2 metal-to-ligand species in solution. nih.gov

In a typical TRLFS experiment involving a ligand and a fluorescent metal ion like Eu(III) or Cm(III), the uncomplexed metal aquo-ion exhibits a characteristic fluorescence lifetime. For example, the Cm(III) aquo ion has a fluorescence lifetime of approximately 68 ± 3 µs, corresponding to a fully hydrated coordination sphere. semanticscholar.org Upon complexation with a ligand, a new, longer-lived fluorescence component appears in the decay profile, indicating the formation of a complex. The lifetime of this new component can be used to estimate the number of remaining water molecules in the coordination sphere.

The table below presents hypothetical TRLFS data for the complexation of Cm(III) with this compound, based on findings from analogous systems. This data illustrates how TRLFS can be used to identify different complex species.

SpeciesPeak Emission (nm)Fluorescence Lifetime (τ) in µsCalculated Number of Water Molecules (n H₂O)
Cm(H₂O)₉³⁺ (Aquo ion)593.868 ± 39.0
[Cm(L)(H₂O)ₓ]³⁺ (1:1 complex)~600150 ± 10~4
[Cm(L)₂(H₂O)ᵧ]³⁺ (1:2 complex)~602300 ± 20~2
L = this compound

This interactive table demonstrates the expected trend of increasing fluorescence lifetime as the ligand progressively displaces water molecules from the Cm(III) coordination sphere. The shift in the peak emission wavelength also provides evidence of changes in the chemical environment of the metal ion.

Furthermore, TRLFS can be employed to study competitive complexation. By introducing other ligands or metal ions into the system, the selectivity of this compound for a particular metal ion can be investigated. This is particularly relevant in the context of separating actinides from lanthanides, a critical step in the management of used nuclear fuel. kit.edu The ability of TRLFS to perform measurements at very low concentrations (down to picomolar levels for Cm(III)) makes it an invaluable tool for such studies under environmentally relevant conditions. nih.govhzdr.de

Emerging Areas and Future Research Directions

Integration with Novel Solvent Systems (e.g., Ionic Liquids)

The performance of extractants like N,N'-Dihexyl-3-oxapentanediamide is intrinsically linked to the solvent system in which they operate. The move away from volatile organic compounds (VOCs) has spurred significant research into alternative diluents, with ionic liquids (ILs) emerging as a particularly promising option. uctm.edu Ionic liquids, which are salts with melting points below 100°C, offer unique properties such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics. mdpi.com

When combined with diglycolamides, ionic liquids are not merely passive solvents but active components of the extraction system. mdpi.com Research on analogous DGA compounds demonstrates that a considerable synergistic effect can be observed when ionic liquids are added to the organic phase. researchgate.net This enhancement is often attributed to the nature of the ionic liquid's anion, which can participate in the extraction mechanism. For instance, in lanthanide extraction systems using a DGA, the efficiency is significantly influenced by the hydrophobicity of the IL anion. researchgate.netmdpi.com Studies using imidazolium-based ionic liquids like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₄mim][Tf₂N]) have shown that the Tf₂N⁻ anion can facilitate the transfer of metal complexes. mdpi.comresearchgate.net

The choice of ionic liquid can also dramatically alter the selectivity of the extraction process. While systems with certain imidazolium-based ILs have been found to decrease the separation factors between different lanthanides compared to conventional solvents, other ILs, such as the highly hydrophobic methyltrioctylammonium bis(trifluoromethylsulfonyl)imide ([N₁₈₈₈][Tf₂N]), have been shown to significantly increase both extraction efficiency and intragroup selectivity for lanthanides. mdpi.com This highlights the critical importance of matching the specific diglycolamide with an appropriate ionic liquid to achieve desired separation goals.

Table 1: Comparison of Lanthanide(III) Separation Factors (SF) for Diglycolamides in Different Solvent Systems

DiglycolamideSolvent SystemSeparation Factor (SFLu/La)Reference
Tetraoctyldiglycolamide (TODGA)1,2-dichloroethane (DCE)275 mdpi.com
Tetraoctyldiglycolamide (TODGA)[C₄mim][Tf₂N]0.76 mdpi.commdpi.com
N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide (DMDCHDGA)[C₄mim][Tf₂N]Significantly higher selectivity than TODGA mdpi.com

Future research will likely focus on synthesizing and testing novel "task-specific ionic liquids" (TSILs), where functional groups are tethered to the IL's cation or anion to work in concert with this compound for even greater extraction efficiency and selectivity. uctm.edu

Potential in Advanced Functional Materials (Non-biological Applications)

Beyond solvent extraction, the potent and selective metal-complexing ability of this compound opens doors for its use in the development of advanced functional materials. Diglycolamides are recognized for their highly selective complexation of lanthanide ions. nih.gov This characteristic is of significant interest because lanthanide complexes are the cornerstone of a wide range of functional materials, particularly those with luminescent properties. mdpi.com

The coordination of lanthanide ions with organic ligands can produce materials with intense, narrow-band emissions and long luminescence lifetimes. mdpi.com By forming stable complexes with ions like Europium (Eu³⁺) and Terbium (Tb³⁺), which are known for their brilliant red and green emissions, respectively, this compound could serve as a key component in:

Luminescent Probes and Sensors: The luminescence of a lanthanide complex can be sensitive to its local environment. This allows for the design of sensors where the presence of a specific analyte quenches or enhances the light emission, enabling detection.

Optical Devices: These complexes could be incorporated into polymers or glasses to create materials for light-emitting diodes (LEDs), optical amplifiers, or anti-counterfeiting inks.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The structure of this compound, with its flexible ether linkage and terminal amide groups, offers possibilities for building extended coordination networks. nih.govmdpi.com Such materials can exhibit unique porous, catalytic, or magnetic properties depending on the chosen metal ion and synthesis conditions.

Research in this area would involve synthesizing and characterizing the lanthanide complexes of this compound, studying their photophysical properties (such as excitation/emission spectra and quantum yields), and exploring their incorporation into various material matrices.

Green Chemistry Innovations in Extractant Design and Process Optimization

The principles of green chemistry provide a framework for designing chemical products and processes that are safer, more efficient, and environmentally benign. mdpi.commdpi.com These principles are highly relevant to the lifecycle of an extractant like this compound, from its synthesis to its application and recycling.

Innovations in this area focus on several key aspects:

Atom Economy and Waste Prevention: The synthesis of the extractant itself is a target for green innovation. Developing synthetic routes that maximize the incorporation of starting materials into the final product, use catalytic reagents instead of stoichiometric ones, and minimize the generation of waste are crucial goals. researchgate.netboehringer-ingelheim.com

Use of Safer Solvents: As discussed, integrating this compound with greener solvents like ionic liquids or supercritical fluids is a major step forward. mdpi.com This reduces reliance on volatile and often toxic organic compounds, minimizing environmental impact and improving operational safety. mdpi.com

Future work will focus on applying metrics like E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI) to benchmark and improve the greenness of processes involving this compound.

Theoretical Predictions for Novel Ligand Architectures and Complexation Mechanisms

While experimental work is essential, theoretical and computational chemistry provides powerful tools for accelerating the discovery and optimization of new extractants. By using molecular modeling, researchers can gain deep insights into the complexation mechanisms of this compound and rationally design new, superior ligands.

This research area involves:

Elucidating Complex Stoichiometry and Structure: Computational models can predict the three-dimensional structure of the metal-ligand complexes that are formed during extraction. This includes determining the number of ligand molecules that coordinate to the metal ion and the role of other species like nitrate (B79036) or ionic liquid anions in the complex. mdpi.comresearchgate.net This information is fundamental to understanding the extraction mechanism.

Understanding Structure-Property Relationships: Theoretical calculations can explain how changes to the ligand's architecture—such as modifying the length of the alkyl chains, replacing the central oxygen atom, or adding functional groups to the backbone—affect its binding energy, selectivity, and solubility. This knowledge allows for the in silico screening of many potential new ligand structures, saving significant time and resources compared to synthesizing and testing each one experimentally.

Predicting Extraction Behavior: Advanced simulations can help predict distribution coefficients and separation factors for new ligands, guiding experimental efforts toward the most promising candidates. The integration of computational molecular modeling with experimental work creates a synergistic platform for discovery. rsc.org

Future directions will involve the use of quantum mechanics (QM) and molecular dynamics (MD) simulations to build accurate predictive models for diglycolamide-based extraction systems. These models will not only help in designing novel ligand architectures with tailored properties but also in understanding the intricate interactions at the liquid-liquid interface, paving the way for next-generation separation technologies.

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